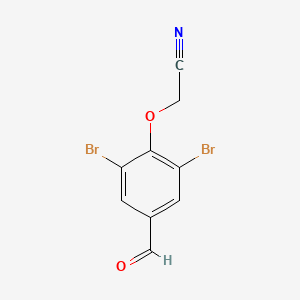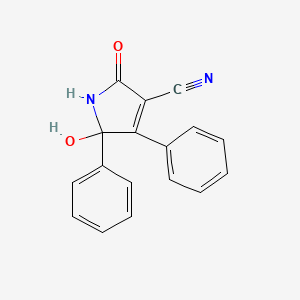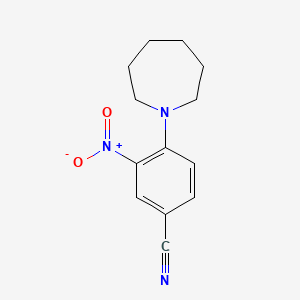![molecular formula C14H27N3O4S B10884969 Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B10884969.png)
Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a tetrahydropyridinecarboxylate moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the formation of a piperazine derivative through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of Ethylsulfonyl Group: The protected piperazine is then reacted with an ethylsulfonyl chloride in the presence of a base to introduce the ethylsulfonyl group.
Formation of Tetrahydropyridinecarboxylate Moiety: The final step involves the formation of the tetrahydropyridinecarboxylate moiety through a cyclization reaction, which is typically achieved using appropriate cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethylsulfonyl group.
Reduction: Reduction reactions can target the tetrahydropyridinecarboxylate moiety, converting it to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the tetrahydropyridinecarboxylate moiety.
Aplicaciones Científicas De Investigación
ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of central nervous system disorders.
Mecanismo De Acción
The mechanism of action of ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target various receptors and enzymes, including GABA receptors and dopamine receptors.
Pathways Involved: It can modulate neurotransmitter pathways, leading to its potential effects on the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
- 7-ETHYL-4-(4’-ETHYLSULFONYL)-6-FLUORO-[1,1’-BIPHENYL]-3-YL-7H-IMIDAZO[4,5-C]PYRIDAZINE
- PIPERAZINOPYRROLIDINONES
Uniqueness
ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group and tetrahydropyridinecarboxylate moiety contribute to its versatility in various chemical reactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H27N3O4S |
|---|---|
Peso molecular |
333.45 g/mol |
Nombre IUPAC |
ethyl 4-(4-ethylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O4S/c1-3-21-14(18)16-7-5-13(6-8-16)15-9-11-17(12-10-15)22(19,20)4-2/h13H,3-12H2,1-2H3 |
Clave InChI |
KWTNDGXVASJBLT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B10884895.png)
![Methyl 7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10884899.png)
![(2E)-2-cyano-N-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10884904.png)

![N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine](/img/structure/B10884916.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10884929.png)
![N~1~-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide](/img/structure/B10884935.png)
![N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884937.png)
![(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884941.png)
![1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884943.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10884956.png)


![2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10884968.png)
